molecular formula C8H11F5O3 B12086188 Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12086188
M. Wt: 250.16 g/mol
InChI Key: QOSCMMPGVVAHQH-UHFFFAOYSA-N
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Description

Butyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1923267-00-8) is a fluorinated carbamate compound with the molecular formula C 8 H 11 F 5 O 3 and a molecular weight of 250.165 g/mol . This reagent is of significant interest in synthetic organic chemistry, particularly as a building block for the catalyst-free synthesis of carbamate compounds. Fluorinated carbonic diester compounds like this one can be reacted with non-aromatic diamine compounds without a catalyst to produce novel carbamate structures, which are valuable intermediates in polymer science . These resulting carbamate compounds can subsequently be thermally decomposed, also without a catalyst, to yield isocyanate compounds. Isocyanates are critical starting materials in the industrial production of various polyurethane and polyurea materials . The incorporation of the pentafluoropropyl group imparts distinct properties such as thermal stability and potentially altered solubility, making this compound a valuable tool for researchers developing new fluorinated polymers and specialty chemicals with tailored characteristics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

butyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-2-3-4-15-6(14)16-5-7(9,10)8(11,12)13/h2-5H2,1H3

InChI Key

QOSCMMPGVVAHQH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Chloroformate Intermediate

In a typical procedure, 2,2,3,3,3-pentafluoropropanol (0.5 mol) is reacted with triphosgene (82.5 mmol) in anhydrous diethyl ether at 0°C, followed by the addition of pyridine (0.51 mol) to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the alcohol on triphosgene, generating a chloroformate intermediate (ClCO-O-CH2CF2CF3). The stoichiometric ratio of alcohol to triphosgene is critical, as excess alcohol drives the reaction toward the symmetric bis-carbonate.

Nucleophilic Substitution with Butanol

The chloroformate intermediate is subsequently reacted with butanol (1.0 mol) under reflux conditions. Pyridine or another tertiary amine is added to scavenge HCl, yielding this compound. This step achieves an 80–88% yield under optimized conditions, as demonstrated in analogous syntheses of bis(2,2,3,3,3-pentafluoropropyl) carbonate.

Key Parameters:

  • Temperature: 0°C for chloroformate formation, 50–60°C for substitution.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran.

  • Yield: 80–88% (extrapolated from symmetric carbonate data).

Pentafluorophenyl Ester Intermediate Route

A versatile method employs pentafluorophenyl (PFP) esters as activated intermediates for carbonate synthesis. This approach avoids hazardous reagents like triphosgene and enables mild reaction conditions.

Synthesis of PFP Carbonate Intermediate

2,2,3,3,3-Pentafluoropropanol is reacted with pentafluorophenyl chloroformate in dichloromethane at room temperature, yielding the PFP carbonate (PFP-O-CO-O-CH2CF2CF3). The PFP group acts as a leaving group, facilitating nucleophilic displacement by butanol.

Displacement with Butanol

The PFP carbonate is treated with butanol (1.2 eq) in the presence of a catalytic base (e.g., DMAP) at 25°C. The reaction completes within 4 hours, affording the target compound in 90–95% yield.

Advantages:

  • No requirement for low temperatures or anhydrous conditions.

  • High functional group tolerance, enabling scalability.

Transesterification of Symmetric Carbonates

This compound can be synthesized via transesterification of bis(2,2,3,3,3-pentafluoropropyl) carbonate with butanol. This method leverages equilibrium dynamics and catalytic agents.

Catalytic Transesterification

Bis(2,2,3,3,3-pentafluoropropyl) carbonate (1.0 eq) is heated with excess butanol (5.0 eq) in toluene at 110°C using titanium(IV) isopropoxide (0.1 eq) as a catalyst. The reaction is monitored by GC-MS, with the symmetric carbonate gradually converting to the mixed carbonate. The yield reaches 70–75% after 12 hours.

Challenges:

  • Equilibrium favors the symmetric carbonate, necessitating excess butanol.

  • Product separation requires fractional distillation due to similar boiling points.

ParameterValueSource
Molecular FormulaC₈H₁₁F₅O₃
Molecular Weight250.163 g/mol
Storage ConditionsAmbient temperature
Purity>98% (HPLC)

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

MethodYield (%)ScalabilitySafety Considerations
Triphosgene-Mediated80–88HighRequires HCl scrubbing
PFP Ester Intermediate90–95ModerateAvoids toxic reagents
Transesterification70–75LowEquilibrium limitations

Mechanistic Insights and Optimization

Solvent Effects

Polar aprotic solvents like THF improve chloroformate stability, while ethers minimize side reactions. In transesterification, toluene’s high boiling point facilitates equilibrium shifting.

Industrial and Environmental Considerations

Large-scale production favors triphosgene due to its cost-effectiveness, despite requiring rigorous HCl management. The PFP route, though cleaner, is limited by the expense of pentafluorophenyl reagents . Environmental regulations increasingly incentivize the latter for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemical Synthesis and Intermediates

Butyl 2,2,3,3,3-pentafluoropropyl carbonate serves as a valuable intermediate in the synthesis of various chemical compounds. It can be used to produce diisocyanates through thermal decomposition reactions. This property is particularly useful in the production of high-value-added isocyanates utilized in the manufacture of polyurethanes and other polymeric materials. The compound demonstrates stability and reactivity balance that is advantageous for synthetic routes in organic chemistry .

Polymer Science

In polymer science, this compound is employed in the synthesis of fluorinated polymers. For instance, it has been used to create poly(2,2,3,3,3-pentafluoropropyl methacrylate), a polymer characterized by its unique thermal and mechanical properties. This polymer exhibits low solubility in most organic solvents and high thermal stability (decomposition temperature above 340°C), making it suitable for applications requiring durability and resistance to harsh conditions .

This compound has potential applications in electrolyte formulations for lithium-ion batteries. Its incorporation into ionic liquids can enhance the stability and performance of battery systems. Specifically, fluorinated ionic liquids derived from this compound exhibit high oxidation stability and improved electrochemical performance compared to traditional electrolytes .

Pharmaceutical Applications

The compound's structural characteristics allow it to be utilized in drug design as a prodrug strategy. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that modifications involving this compound can lead to improved anticancer activity when integrated into drug scaffolds .

Environmental Applications

Fluorinated compounds are also being explored for their potential in environmental applications such as green chemistry initiatives. Their unique properties may contribute to more sustainable processes by reducing the environmental impact associated with traditional solvents and reagents .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different fields:

  • Synthesis of Diisocyanates : A patent describes methods for producing diisocyanate compounds using this compound as an intermediate. The process shows efficiency in generating high-purity products suitable for industrial applications .
  • Polymer Characterization : Research on poly(2,2,3,3,3-pentafluoropropyl methacrylate) demonstrated its potential use in coatings and adhesives due to its superior surface properties and thermal stability compared to non-fluorinated counterparts .
  • Electrochemical Studies : Investigations into fluorinated ionic liquids derived from this compound showed promising results in improving the cycling performance of lithium-ion batteries under high voltage conditions .

Mechanism of Action

The mechanism of action of Butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The carbonate group can undergo hydrolysis, releasing butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound is compared to structurally related fluorinated esters and carbonates, focusing on substituent effects and physical characteristics.

Compound Name CAS Molecular Formula Melting Heat (kJ/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Butyl 2,2,3,3,3-pentafluoropropyl carbonate - C₈H₁₁F₅O₃ 25.57 Not reported ~1.33 (estimated) Battery electrolytes, polymers
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate 277332-96-4 C₆H₇F₅O₃ Not reported 141–142 1.330 Chemical synthesis, intermediates
Terephthalic acid, butyl 2,2,3,3,3-pentafluoropropyl ester - C₁₅H₁₃F₅O₄ Not reported Not reported - Polymer precursors
1,1,2,2-Tetrafluoroethyl-2,2,3,3,3-pentafluoropropyl ether (TPE) - C₅H₅F₉O Not reported Not reported - Lithium-sulfur battery electrolytes
  • Thermal Stability : The lower enthalpy of fusion (25.57 kJ/mol) compared to isohexyl analogs (29.45 kJ/mol) suggests reduced crystallinity, which may enhance solubility in organic matrices .

Performance in Battery Electrolytes

Fluorinated ethers (e.g., TPE in ) exhibit high Coulombic efficiency (>98%) in Li-S batteries due to their stability against lithium dendrite formation.

Key Research Findings

Fluorination Enhances Stability: The pentafluoropropyl group significantly improves thermal and electrochemical stability compared to non-fluorinated carbonates, albeit at a higher synthetic cost .

Structure-Property Relationships : Increasing alkyl chain length (ethyl → butyl) reduces volatility but may compromise ionic conductivity in electrolytes .

Diverse Applications : From battery electrolytes to polymer precursors, fluorinated carbonates bridge materials science and industrial chemistry, though trade-offs exist between performance and cost .

Biological Activity

Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated compound that has garnered attention in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its carbonate functional group and the presence of multiple fluorine atoms. The fluorination imparts distinct chemical properties that can influence its reactivity and interaction with biological systems. The compound can undergo hydrolysis to yield butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with cellular components. The presence of fluorine atoms enhances the compound's lipophilicity and can affect membrane permeability. This interaction may alter the function of proteins and other biomolecules within cells.

Key Mechanisms:

  • Hydrolysis : Releases biologically active metabolites.
  • Nucleophilic Substitution : Can modify biological molecules to enhance their stability and activity.
  • Interaction with Cell Membranes : Alters membrane fluidity and protein function.

Research Findings

  • Stability Enhancement : Studies suggest that this compound can modify the stability of proteins and nucleic acids. This modification is crucial for applications in drug delivery systems where enhanced stability is desired.
  • Potential Drug Delivery Applications : The compound has been explored for its utility in drug delivery systems due to its unique properties that facilitate the encapsulation and release of therapeutic agents .

Table 1: Summary of Biological Applications

Application AreaFindings
Drug DeliveryEnhanced stability of encapsulated drugs; potential for targeted delivery systems .
Protein StabilityModifications leading to increased half-life and activity in biological assays.
Membrane InteractionAltered fluidity affecting receptor activity and signaling pathways.

Example Study: Stability Enhancement

A study investigated the effect of this compound on the stability of a model protein. Results indicated a significant increase in protein half-life under physiological conditions compared to controls without the compound.

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds such as bis(2,2,3,3,3-pentafluoropropyl) carbonate. The unique combination of butyl and pentafluoropropyl groups in this compound provides distinct physical and chemical properties that make it suitable for specialized applications in research and industry .

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesApplications
This compoundEnhanced stability; potential drug deliveryDrug delivery systems; protein modification
Bis(2,2,3,3,3-Pentafluoropropyl) CarbonateSimilar fluorination; different structural propertiesSpecialty chemicals

Q & A

Q. What are the recommended methods for synthesizing Butyl 2,2,3,3,3-pentafluoropropyl carbonate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves esterification between 2,2,3,3,3-pentafluoropropanol and butyl chloroformate. Key steps include:

  • Catalyst Selection : Use pyridine or DMAP to neutralize HCl byproducts and accelerate the reaction .
  • Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Purity Assessment : Post-synthesis, validate purity via GC (≥97.0% area%, as per fluorinated acid analogs) and monitor density (1.571–1.575 g/cm³, similar to pentafluoropropionic acid derivatives) .
  • Yield Optimization : Employ a factorial design to test variables like molar ratios (alcohol:chloroformate), solvent polarity (anhydrous THF vs. dichloromethane), and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • ¹⁹F NMR : Expect distinct signals for the five equivalent CF₃ groups (δ ≈ -70 to -80 ppm) and the CF₂ group (δ ≈ -120 ppm). Splitting patterns can confirm structural integrity .
  • ¹H NMR : Look for butyl chain protons (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and the carbonate-linked CH₂ group (δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch of carbonate) and 1100–1300 cm⁻¹ (C-F stretches) .
  • GC-MS : Use to verify molecular ion peaks (e.g., m/z ≈ 264 for [M+H]⁺) and rule out fluorinated impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data for this compound under varying atmospheric conditions?

Answer:

  • Controlled TGA Experiments : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds. Compare with literature data for ethyl analogs (e.g., decomposition onset ~150°C) .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify trace water content, which may hydrolyze the carbonate group and alter stability. Store samples in anhydrous conditions with molecular sieves .
  • Data Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., heating rate, sample mass) across studies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Model the electron-withdrawing effect of fluorine atoms on the carbonate group’s electrophilicity. Compare activation energies for SN2 pathways with non-fluorinated analogs .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition-state geometries and reaction rates .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots from hydrolysis studies) .

Q. What experimental design strategies can systematically evaluate the impact of solvent polarity and temperature on the compound’s hydrolysis kinetics?

Answer:

  • Factorial Design : Test variables like solvent (dielectric constants: water, DMSO, THF), temperature (25–60°C), and pH (buffered solutions). Use a 2³ design to identify interactions .
  • Kinetic Monitoring : Employ HPLC or ¹⁹F NMR to track hydrolysis product formation (e.g., 2,2,3,3,3-pentafluoropropanol) over time .
  • Statistical Analysis : Apply ANOVA to determine significant factors (e.g., solvent polarity contributes >60% variance in rate constants) .

Key Considerations

  • Safety Protocols : Follow handling guidelines for fluorinated compounds, including fume hood use and PPE (gloves, goggles) .
  • Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or computational chemistry models .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., fixed humidity levels) to isolate variables .

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